3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1340538-90-0
VCID: VC2839628
InChI: InChI=1S/C9H7F2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2,(H2,12,13,14)
SMILES: C1=CC(=C(C=C1F)F)CC2=NSC(=N2)N
Molecular Formula: C9H7F2N3S
Molecular Weight: 227.24 g/mol

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine

CAS No.: 1340538-90-0

Cat. No.: VC2839628

Molecular Formula: C9H7F2N3S

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine - 1340538-90-0

Specification

CAS No. 1340538-90-0
Molecular Formula C9H7F2N3S
Molecular Weight 227.24 g/mol
IUPAC Name 3-[(2,4-difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine
Standard InChI InChI=1S/C9H7F2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2,(H2,12,13,14)
Standard InChI Key YSUPWJLXNRFWDI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)CC2=NSC(=N2)N
Canonical SMILES C1=CC(=C(C=C1F)F)CC2=NSC(=N2)N

Introduction

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its structural features, which include a thiadiazole ring and a difluorophenyl group attached via a methyl linker.

Synthesis Methods

The synthesis of 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine typically involves several steps, starting from the preparation of the thiadiazole core. Common methods include the reaction of appropriate precursors with difluorobenzyl halides to introduce the difluorophenyl group.

Synthesis Steps:

  • Preparation of Thiadiazole Core: This involves the condensation of suitable starting materials to form the 1,2,4-thiadiazole ring.

  • Introduction of Difluorophenyl Group: The thiadiazole core is then reacted with a difluorobenzyl halide to introduce the (2,4-difluorophenyl)methyl group.

  • Amination: The final step involves the introduction of an amine group at the 5-position of the thiadiazole ring.

Biological Applications:

  • Antimicrobial Activity: Thiadiazole derivatives have shown significant antimicrobial activity, particularly against gram-negative bacteria .

  • Potential Anticancer Effects: While specific data on 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine is limited, related thiadiazole compounds have demonstrated anticancer properties .

Chemical Applications:

  • Pharmaceutical Intermediates: Thiadiazoles are used as intermediates in the synthesis of various pharmaceutical compounds due to their versatility and reactivity.

  • Material Science: The unique electronic properties of thiadiazoles make them interesting for applications in materials science.

Safety and Handling

Handling 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine requires caution due to potential skin irritation and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.

Safety InformationDescription
Skin IrritationMay cause skin irritation; protective gloves recommended.
ToxicityHandle with care; avoid ingestion or inhalation.

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